3-Hydroxy-5-methylbenzoic acid
Overview
Description
3-Hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is known for its white powder appearance and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-5-methylbenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-methylbenzoic acid to form 3-methyl-5-nitrobenzoic acid, followed by reduction to 3-methyl-5-aminobenzoic acid, and subsequent diazotization and hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes typically use advanced techniques such as catalytic hydrogenation and controlled hydrolysis under specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
3-Hydroxy-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes. The hydroxyl group at the third position and the methyl group at the fifth position play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Known for its use as an internal standard in analytical chemistry.
3-Hydroxy-4-methylbenzoic acid: Another derivative of benzoic acid with similar structural features.
Uniqueness
3-Hydroxy-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOUQXGRQXUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207219 | |
Record name | Benzoic acid, 3-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585-81-9 | |
Record name | Benzoic acid, 3-hydroxy-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Cresotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Hydroxy-5-methylbenzoic acid involved in the bacterial breakdown of xylenol compounds?
A1: Research indicates that this compound acts as an intermediary product during the degradation of specific xylenol isomers by certain bacteria. For instance, a non-fluorescent Pseudomonas species, when exposed to 3,5-xylenol, produces this compound alongside 3-methylgentisic acid in the presence of αα′-bipyridyl, an inhibitor of biological processes. [] This suggests that the bacteria utilize a metabolic pathway where 3,5-xylenol is transformed into these intermediates before being fully degraded.
Q2: Are there differences in how different bacteria utilize this compound during xylenol degradation?
A2: Yes, variations exist in how different Pseudomonas species utilize this compound during xylenol degradation. While the non-fluorescent Pseudomonas produces both this compound and 3-methylgentisic acid from 3,5-xylenol, a fluorescent Pseudomonas species, when presented with the same substrate, yields only this compound. [] This difference highlights the diverse metabolic pathways employed by various bacterial species for processing xylenol compounds.
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